(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate
Description
Properties
IUPAC Name |
methyl (E)-3-bromo-2-methyl-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOYGBYNTPFQMG-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C1=CC=CC=C1)\Br)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate typically involves the bromination of methyl 2-methyl-3-phenylacrylate. This reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position serves as an excellent leaving group, enabling S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms under varying conditions.
Key Reactivity:
-
Nucleophiles: Amines, alkoxides, thiols, and carbanions replace the bromine atom.
-
Solvents: Polar aprotic solvents (e.g., DMF, DMSO) favor S<sub>N</sub>2 pathways, while polar protic solvents (e.g., ethanol) support S<sub>N</sub>1 mechanisms.
-
Catalysts: Bases like K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N enhance nucleophilicity .
Example Reaction:
Mechanism:
-
Nucleophile (e.g., amine) attacks the electrophilic β-carbon.
-
Bromide leaves, resulting in inversion of configuration (S<sub>N</sub>2) or planar intermediate (S<sub>N</sub>1).
Elimination Reactions
Under basic conditions, the compound undergoes dehydrohalogenation to form α,β-unsaturated esters.
Conditions and Outcomes:
| Base | Solvent | Temperature | Product |
|---|---|---|---|
| KOtBu | THF | 60°C | (E)-Methyl 2-methyl-3-phenylacrylate |
| NaOH | H<sub>2</sub>O/EtOH | 80°C | (E)-Methyl 2-methyl-3-phenylacrylate |
Mechanism:
-
Base abstracts β-hydrogen, forming a carbanion.
-
Bromide departure generates a conjugated diene system.
Transition Metal-Catalyzed Cross-Coupling
The bromine atom participates in Suzuki-Miyaura and Heck reactions , enabling carbon-carbon bond formation.
Suzuki-Miyaura Coupling
Reagents: Aryl boronic acids, Pd(PPh<sub>3</sub>)<sub>4</sub>, base (K<sub>2</sub>CO<sub>3</sub>).
Product: Biaryl acrylates .
Example:
Heck Reaction
Reagents: Alkenes, Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>.
Product: Substituted alkenes via β-hydride elimination .
Conditions:
Additional Reactivity
-
Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the double bond to yield saturated esters.
-
Cycloaddition: Participates in [4+2] Diels-Alder reactions with dienes to form six-membered rings.
Scientific Research Applications
Chemical Properties and Structure
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate has the molecular formula CHBrO. It features a bromine atom, a methyl group, and a phenyl group attached to an acrylate moiety. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry.
Scientific Research Applications
1. Organic Synthesis
This compound serves as an important intermediate in the synthesis of complex organic molecules. For instance, it can be utilized in the formation of biologically active compounds through various coupling reactions. A study demonstrated its role in synthesizing spiro compounds via Lewis acid-catalyzed reactions, yielding derivatives with potential pharmaceutical applications .
2. Medicinal Chemistry
The compound is being explored for its potential therapeutic properties. It has been investigated for its interactions with biological systems, particularly as a probe in biochemical assays. Its ability to undergo nucleophilic substitution reactions makes it suitable for modifying drug candidates and studying enzyme-catalyzed processes .
3. Material Science
In material science, this compound is utilized in the production of polymers and specialty chemicals. Its acrylate functionality allows it to participate in polymerization reactions, leading to materials with tailored properties for applications in coatings, adhesives, and other industrial products .
Data Table: Summary of Applications
Case Studies
Case Study 1: Synthesis of Spiro Compounds
A research study highlighted the successful synthesis of spiro compounds from this compound through a one-pot domino reaction under Lewis acid catalysis. The resulting compounds exhibited promising yields and potential biological activity, showcasing the compound's utility in organic synthesis .
Case Study 2: Biochemical Probes
In another study, this compound was employed as a biochemical probe to investigate enzyme-catalyzed reactions. The compound's ability to interact with various biological targets provided insights into metabolic pathways and enzyme specificity, highlighting its relevance in medicinal chemistry research .
Mechanism of Action
The mechanism of action of (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. These reactions are mediated by various enzymes and chemical reagents, depending on the specific application .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between (E)-methyl 3-bromo-2-methyl-3-phenylacrylate and related compounds:
Key Observations:
Substituent Effects: The bromo group in the target compound enhances electrophilicity at the β-position, favoring nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) compared to non-halogenated analogs like ethyl 3-phenylacrylate .
Functional Group Variations: Replacing bromo with cyano (as in methyl 2-cyano-3-phenylacrylate) introduces strong electron-withdrawing effects, increasing reactivity in Michael additions but reducing stability under basic conditions . The isocyano group in (E)-methyl 3-bromo-2-isocyano-3-phenylacrylate enables participation in click chemistry (e.g., Huisgen cycloaddition), a feature absent in the target compound .
Ester Group Modifications :
- Ethyl esters (e.g., ethyl 3-phenylacrylate) exhibit slower hydrolysis rates compared to methyl esters, impacting bioavailability in drug design .
Biological Activity
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate is a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on available literature.
- IUPAC Name: this compound
- Molecular Formula: C12H13BrO2
- Molecular Weight: 271.14 g/mol
- CAS Number: 33105-11-4
Synthesis Methods
The synthesis of this compound typically involves the bromination of a precursor compound followed by esterification. Common synthetic routes include:
-
Bromination Reaction:
- A suitable aromatic compound is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
-
Esterification:
- The resulting bromo compound is then reacted with methyl acrylate under acidic conditions to form the final product.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Apoptosis induction |
| PC-3 (prostate) | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
-
Study on Anticancer Activity:
- A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis.
-
Antimicrobial Efficacy:
- Research conducted at a university microbiology lab assessed the antimicrobial activity of the compound against various pathogens. The findings indicated that it effectively inhibited bacterial growth, particularly in multidrug-resistant strains.
Q & A
Q. What are the common synthetic routes for preparing (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate?
The compound is typically synthesized via a Horner-Wadsworth-Emmons reaction, where a β-keto phosphonate ester reacts with an aldehyde. Alternatively, bromination of the α,β-unsaturated ester precursor (e.g., methyl 2-methyl-3-phenylacrylate) using N-bromosuccinimide (NBS) under radical or photochemical conditions can introduce the bromine atom at the β-position. Reaction conditions (temperature, solvent polarity, and catalyst) must be optimized to favor the (E)-isomer, confirmed by NOESY NMR to assess stereochemistry .
Q. How can HPLC methods be optimized to assess the purity of this compound?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. A gradient elution (e.g., 60–90% acetonitrile in water over 20 minutes) resolves impurities like unreacted starting materials or bromination byproducts. Calibration with a reference standard ensures quantification, while coupling to mass spectrometry (LC-MS) identifies structural analogs or degradation products .
Q. What safety protocols are critical when handling this compound in the lab?
Safety Data Sheets (SDS) for structurally similar acrylates highlight risks of skin/eye irritation and respiratory sensitization. Use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation. Store in airtight containers away from heat/oxidizers to prevent polymerization .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical assignment of this compound?
Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides unambiguous stereochemical confirmation. For example, a study on (E)-Methyl 2-[(4-bromo-2-formylphenoxy)methyl]-3-phenylacrylate (CAS 19713-73-6) confirmed the (E)-configuration via bond angles and torsion angles in the crystal lattice. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. IR)?
Contradictions between NMR (e.g., unexpected coupling constants) and IR (e.g., carbonyl stretching frequencies) may arise from dynamic effects or impurities. Strategies include:
Q. How does hydrogen bonding influence the crystal packing of this compound?
Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bonding motifs. For acrylates, C=O⋯H–C interactions often form dimers or chains. In brominated analogs, Br⋯π interactions may compete, altering packing efficiency. Synchrotron XRD data combined with Mercury software can map these interactions .
Q. What mechanistic insights explain the bromination regioselectivity in this compound?
Radical bromination at the β-position is favored due to allylic stabilization of the intermediate. Density Functional Theory (DFT) calculations (e.g., using Gaussian) model transition states, showing lower activation energy for bromination at the β-carbon versus α-carbon. Experimental validation via kinetic isotope effects or substituent studies further clarifies selectivity .
Q. How can computational models predict reactivity in cross-coupling reactions involving this compound?
The bromine atom serves as a handle for Suzuki-Miyaura or Heck couplings. Molecular docking (AutoDock) and frontier molecular orbital (FMO) analysis predict reactivity with palladium catalysts. For example, the LUMO of the C-Br bond in (E)-isomers is more accessible for oxidative addition compared to (Z)-isomers .
Data Contradiction & Long-Term Analysis
Q. How should researchers interpret conflicting results in kinetic studies of this compound’s stability?
Contradictions in degradation rates (e.g., hydrolysis under acidic vs. basic conditions) require rigorous control of variables (pH, temperature, light). Use Arrhenius plots to model activation energy and identify outliers. Replicate studies with isotopically labeled analogs (e.g., D₂O for hydrolysis) to trace reaction pathways .
Q. What longitudinal studies are needed to assess this compound’s stability under storage?
Accelerated aging tests (40°C/75% RH for 6 months) monitor degradation via HPLC and LC-MS. Statistical models (e.g., Weibull analysis) predict shelf life, while solid-state NMR detects amorphous-to-crystalline phase changes that impact reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
